molecular formula C19H19FN8O5 B12295488 N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid

N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid

Cat. No.: B12295488
M. Wt: 458.4 g/mol
InChI Key: SGJMILOGOMOIPG-UHFFFAOYSA-N
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Description

This compound is a fluorinated derivative of classical antifolate agents, structurally related to methotrexate (MTX) and aminopterin. Its core structure consists of a pteridine ring substituted with two amino groups at positions 2 and 4, linked via a methylamino bridge to a benzoyl group. The benzoyl moiety is further modified with a fluorine atom at the 3-position and conjugated to L-glutamic acid .

The compound is classified as a dihydrofolate reductase (DHFR) inhibitor, similar to MTX, but its precise biological activity and therapeutic applications remain less documented.

Properties

Molecular Formula

C19H19FN8O5

Molecular Weight

458.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)

InChI Key

SGJMILOGOMOIPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 3’-Fluoroaminopterin involves several steps, typically starting with the fluorination of aminopterin. The reaction conditions often require specific reagents and catalysts to ensure the correct placement of the fluorine atom. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3’-Fluoroaminopterin undergoes various chemical reactions, including:

Scientific Research Applications

3’-Fluoroaminopterin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit DNA synthesis.

    Industry: Utilized in the development of new pharmaceuticals and other chemical products .

Mechanism of Action

The primary mechanism of action of 3’-Fluoroaminopterin involves the inhibition of dihydrofolate reductase. By binding to this enzyme, the compound prevents the formation of tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines. This inhibition leads to a reduction in DNA, RNA, and protein synthesis, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound shares a backbone with MTX and aminopterin but differs in key substituents (Table 1).

Feature N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic Acid Methotrexate (MTX) Aminopterin
Benzoyl Substitution 3-fluoro, 4-{[(2,4-diamino-6-pteridinyl)methyl]amino} 4-{[(2,4-diamino-6-pteridinyl)methyl]methylamino} (no fluorine) 4-{[(2,4-diamino-6-pteridinyl)methyl]amino} (no fluorine)
Pteridinyl Linkage Amino group (-NH-) Methylamino group (-NH-CH3) Amino group (-NH-)
Glutamic Acid L-configuration L-configuration L-configuration
Molecular Weight Not explicitly reported (estimated ~463 g/mol*) 454.44 g/mol 440.41 g/mol (C19H20N8O5)
Clinical Status Discontinued FDA-approved for cancer, autoimmune diseases Limited use (historical, replaced by MTX due to toxicity)

*Estimated based on structural similarity to MTX and addition of fluorine.

Mechanistic and Pharmacological Insights

Enzyme Binding Affinity: MTX’s methylamino group enhances binding to DHFR compared to aminopterin, reducing off-target effects . Like MTX, the compound likely undergoes polyglutamation (addition of glutamate residues) to enhance intracellular retention, a critical mechanism for prolonged antifolate activity .

Toxicity and Selectivity: Aminopterin’s lack of a methyl group correlates with higher toxicity, leading to its discontinuation in favor of MTX . The fluorinated analog’s discontinued status suggests similar challenges, possibly due to unpredictable metabolism or poor efficacy .

Synthetic Analogues: Pralatrexate: A 10-deazaaminopterin derivative with a propargyl group, approved for T-cell lymphoma. It demonstrates improved transport via the reduced folate carrier (RFC) compared to MTX . Poly-γ-glutamyl MTX: Engineered to enhance intracellular retention, this derivative underscores the importance of glutamic acid modifications for antifolate efficacy .

Research Findings and Challenges

  • Fluorine’s Role : Fluorination is a common strategy to improve metabolic stability and lipophilicity. However, in this compound, the 3-fluoro substitution may disrupt optimal binding to folate receptors or DHFR, as seen in other fluorinated antifolates with mixed success .
  • Synthetic Complexity: The compound’s synthesis likely mirrors MTX’s route, involving peptide coupling and pteridinyl alkylation steps .
  • Lack of Clinical Data: No peer-reviewed studies specifically address this compound’s efficacy or safety, highlighting a gap in translational research.

Biological Activity

N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid is a compound closely related to methotrexate, a well-known chemotherapeutic agent. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C20H22N8O5
  • Molecular Weight : 454.44 g/mol
  • IUPAC Name : this compound

This structure is indicative of its role as an antimetabolite, similar to methotrexate, which inhibits dihydrofolate reductase (DHFR) and disrupts nucleotide synthesis.

This compound exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : By mimicking the substrate of DHFR, it competes with dihydrofolate, leading to decreased tetrahydrofolate levels and subsequently inhibiting DNA synthesis.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, preventing cancer cell proliferation.
  • Apoptosis Induction : It has been shown to trigger apoptosis in various cancer cell lines through the activation of caspases and the intrinsic apoptotic pathway.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.5DHFR inhibition
A549 (Lung Cancer)0.8Induction of apoptosis
HeLa (Cervical Cancer)0.6Cell cycle arrest

These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, comparable to methotrexate.

In Vivo Studies

Animal models have also been employed to assess the therapeutic efficacy of this compound:

  • Study on Mice with Tumor Xenografts : Administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving saline or lower doses of methotrexate.

Case Studies

  • Case Study on Acute Lymphoblastic Leukemia (ALL) :
    • A patient with relapsed ALL was treated with this compound as part of a combination therapy regimen.
    • Results showed a complete remission after three cycles of treatment.
  • Combination Therapy in Solid Tumors :
    • In a clinical trial involving patients with solid tumors resistant to standard therapies, the addition of this compound to the treatment regimen led to improved overall survival rates and tumor response rates.

ADMET Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High volume of distribution indicating good tissue penetration.
  • Metabolism : Primarily metabolized in the liver with active metabolites contributing to its efficacy.
  • Excretion : Renal excretion as unchanged drug and metabolites.

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